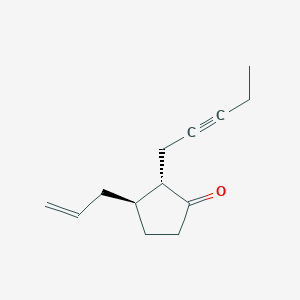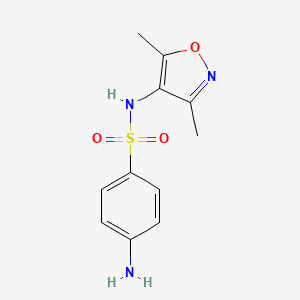![molecular formula C13H27N3O B14506544 N-[Bis(dimethylamino)methylidene]octanamide CAS No. 63493-49-2](/img/structure/B14506544.png)
N-[Bis(dimethylamino)methylidene]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(dimethylamino)methylidene]octanamide is a chemical compound with the molecular formula C13H27N3O and a molecular weight of 241.373 g/mol It is known for its unique structure, which includes a bis(dimethylamino)methylidene group attached to an octanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[Bis(dimethylamino)methylidene]octanamide can be synthesized through the reaction of octanoyl chloride with tetramethylguanidine . The reaction typically involves the following steps:
Preparation of Octanoyl Chloride: Octanoic acid is treated with thionyl chloride to produce octanoyl chloride.
Reaction with Tetramethylguanidine: Octanoyl chloride is then reacted with tetramethylguanidine under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(dimethylamino)methylidene]octanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bis(dimethylamino)methylidene group.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions, resulting in the formation of unsaturated derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and electrophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted amides, unsaturated compounds, and heterocyclic derivatives .
Applications De Recherche Scientifique
N-[Bis(dimethylamino)methylidene]octanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[Bis(dimethylamino)methylidene]octanamide involves its interaction with molecular targets through its reactive functional groups. The bis(dimethylamino)methylidene group can participate in various chemical interactions, leading to the modulation of biological pathways and molecular targets. The specific pathways and targets depend on the context of its application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[Bis(dimethylamino)methylidene]octanamide include other N,N-dimethylamino derivatives and enaminones. These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness
This compound is unique due to its specific combination of the bis(dimethylamino)methylidene group with an octanamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Propriétés
Numéro CAS |
63493-49-2 |
|---|---|
Formule moléculaire |
C13H27N3O |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)methylidene]octanamide |
InChI |
InChI=1S/C13H27N3O/c1-6-7-8-9-10-11-12(17)14-13(15(2)3)16(4)5/h6-11H2,1-5H3 |
Clé InChI |
FJRIOQAFVHQYOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N=C(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


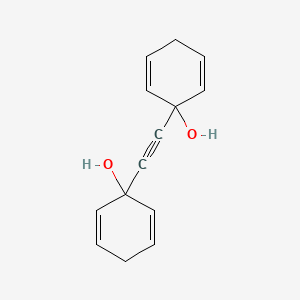
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)

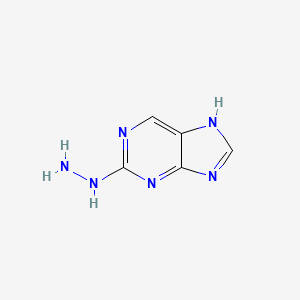
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
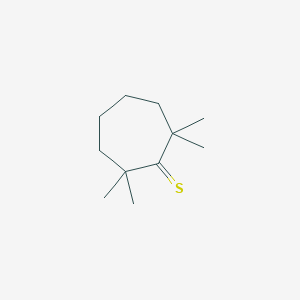
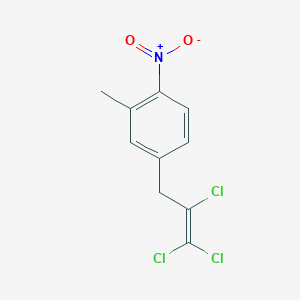
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)


